molecular formula C11H10O4 B3068370 5,6-Dimethoxy-1,2-indanedione CAS No. 42337-64-4

5,6-Dimethoxy-1,2-indanedione

Cat. No.: B3068370
CAS No.: 42337-64-4
M. Wt: 206.19 g/mol
InChI Key: RKVYZYHBLAMLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of 1,2-Indanediones

The journey of 1,2-indanediones from laboratory curiosities to essential forensic tools is a testament to scientific inquiry and accidental discovery.

The first synthesis of 1,2-indanediones was accomplished by Professor Madeleine Joullié and her graduate students, Dr. Diane Hauze and Dr. Olga Petrovskaia, at the University of Pennsylvania. bvda.combvda.com Their initial work focused on creating these compounds as intermediates for the synthesis of substituted ninhydrins, such as 5-methylthioninhydrin. bvda.combvda.com The synthesis of 1,2-diketohydrindene (IND) was first reported in 1958 by Cava and co-workers. nauss.edu.sanauss.edu.sa

The potential of 1,2-indanediones as latent fingerprint reagents was discovered serendipitously. During an evaluation of these compounds at the U.S. Secret Service by Dr. Tony Cantu and Robert Ramotowski, it was observed that they could visualize latent prints. bvda.combvda.com The first article proposing 1,2-indanedione as a fingermark reagent was published in 1997. annexpublishers.co This discovery sparked further research into their application for developing latent fingerprints on porous surfaces. annexpublishers.coresearchgate.netasme.orgnih.govojp.gov Subsequent studies in several countries, including Australia, Israel, the USA, and the UK, led to its widespread operational use. researchgate.net

Initial research demonstrated that certain substituted indanediones, particularly 5,6-dimethoxy-1,2-indanedione, exhibited superior fluorescence compared to the then-standard reagent, DFO (1,8-diazafluoren-9-one). bvda.combvda.com This heightened fluorescence made the developed fingerprints more visible under specific light conditions. bvda.com

Chemical Structure and Classification as a Substituted Indanedione Derivative

This compound is classified as a substituted derivative of 1,2-indanedione. Its core structure is an indane bicycle system, which consists of a benzene (B151609) ring fused to a five-membered ring. The "1,2-indanedione" designation indicates the presence of two ketone (C=O) functional groups at the first and second positions of this five-membered ring.

The key feature of this specific derivative is the presence of two methoxy (B1213986) groups (-OCH₃) attached to the 5th and 6th carbons of the benzene ring portion of the molecule. ontosight.ai This substitution pattern significantly influences the compound's reactivity and fluorescent properties. ontosight.ai The high reactivity of the two ketone groups allows for a quantitative reaction with amino groups to produce a colored compound. google.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
CAS Number 42337-64-4
Appearance Crystalline solid
Classification Substituted 1,2-indanedione

Data sourced from multiple chemical suppliers and databases. cymitquimica.comchemicalbook.comhabotech.com

Significance in Forensic Science and Beyond

The primary significance of this compound lies in its application in forensic science as a highly effective reagent for the detection of latent fingerprints on porous surfaces like paper and cardboard. nauss.edu.saannexpublishers.coasme.orgnih.govojp.gov It reacts with the amino acid residues present in fingerprint sweat to form a fluorescent product, often referred to as "Joullié's Pink". bvda.comnauss.edu.sa

The fluorescence of the prints developed with 1,2-indanediones is generally stronger than that achieved with DFO, a significant advantage in visualizing weak or aged prints. bvda.comasme.org Specifically, this compound has been shown to produce superior luminescence compared to DFO, especially after treatment with a zinc salt. asme.orgnih.gov This enhancement makes it a valuable tool in criminal investigations.

While its primary application is in forensics, the reactive nature of the 1,2-dione functionality suggests potential for use in other areas of organic chemistry and materials science. ontosight.ai For instance, some indanedione derivatives have been studied for their potential biological activities. ontosight.ai

Table 2: Comparison of Fingermark Development Reagents

ReagentAdvantageDisadvantage
Ninhydrin (B49086) Strong color developmentWeak fluorescence
DFO Good fluorescenceWeaker color development than ninhydrin
1,2-Indanedione Strong fluorescence, good color with zincWorking solutions can be unstable
This compound Superior fluorescence to DFO bvda.combvda.comMore complex and costly synthesis, low solubility in some solvents bvda.combvda.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-3H-indene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVYZYHBLAMLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Preparation Methodologies

Synthetic Routes and Reaction Conditions

The preparation of 5,6-dimethoxy-1,2-indanedione can be approached through various synthetic pathways, often involving multi-step sequences that require careful control of reaction conditions.

Starting Materials and Precursors

o-Dimethyl Ether : A patented method describes the use of o-dimethyl ether as a raw material. google.com This approach is highlighted for its potential to offer a shorter synthetic route. google.com

Hydroxyl Pyruvic Acid Compounds : In the same patented process, o-dimethyl ether is reacted with hydroxyl pyruvic acid compounds to form the target molecule. google.com Specific examples of these compounds include hydroxy pyruvic acid and 3-chloropropionyl chloride. google.com

Starting Material/PrecursorRole in Synthesis
5,6-dimethoxy-1-indanone (B192829)Primary precursor, undergoes oxidation to form the dione.
o-Dimethyl EtherInitial raw material in a patented synthetic route. google.com
Hydroxyl Pyruvic Acid CompoundsReactant with o-dimethyl ether to form the indanedione ring structure. google.com

Catalytic Approaches

Catalysis plays a significant role in facilitating the reactions involved in the synthesis of this compound and its derivatives, improving reaction rates and yields.

A patented method for preparing this compound from o-dimethyl ether and hydroxyl pyruvic acid compounds explicitly mentions the use of a catalyst to facilitate the reaction. google.com In the synthesis of derivatives of 5,6-dimethoxy-1-indanone, piperidine (B6355638) has been used in catalytic amounts for cyclization reactions.

Solvent Systems and Temperature Control

The choice of solvent and precise temperature control are critical parameters that influence the outcome of the synthesis, affecting reaction kinetics, product purity, and yield.

For the synthesis of this compound from o-dimethyl ether, solvents such as methanesulfonic acid, dichloromethane, 1,2-dichloroethane, o-dichlorobenzene, and nitrobenzene (B124822) have been proposed. google.com The reaction temperature for this process can range broadly from -20 to 200 °C. google.com

In the context of its application for fingerprint development, which informs its handling and stability, this compound is often formulated in solvent systems containing ethyl acetate (B1210297) and HFE-7100. cbdiai.org Acetic acid is also sometimes included in these formulations, although its presence can potentially lead to the deterioration of the mixture. For the development of fingerprints, a post-synthesis heating step is often employed, with temperatures around 100°C for 10-20 minutes.

ParameterDetails
Solvents for Synthesis Methanesulfonic acid, Dichloromethane, 1,2-dichloroethane, o-dichlorobenzene, Nitrobenzene google.com
Temperature for Synthesis -20 to 200 °C google.com
Solvents for Formulation Ethyl acetate, HFE-7100 cbdiai.org
Additives in Formulation Acetic acid

Multi-step Synthesis Strategies

The production of this compound is generally not a single-step process, particularly when starting from basic chemical building blocks. The synthesis of the key precursor, 5,6-dimethoxy-1-indanone, is itself a multi-step endeavor. One of the critical final steps in many routes is the oxidation of 5,6-dimethoxy-1-indanone to introduce the second ketone group, forming the 1,2-dione structure. Reagents such as selenium dioxide are known to be effective for the oxidation of 1,3-diketones to 1,2,3-triones and could be applicable in this context. asianpubs.org

Industrial Production Considerations for Purity and Yield

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a high-purity product with a consistent and economically viable yield.

Furthermore, the physical properties of this compound, such as its low solubility in certain nonpolar solvents like petroleum ether, can pose challenges for both its synthesis and its formulation into final products. bvda.combvda.com Careful selection of solvents and purification techniques, such as recrystallization, is necessary to obtain a product that meets the stringent purity requirements for its applications.

Optimization of Synthetic Pathways for Efficiency and Cost-Effectiveness

Given the high cost and complexity associated with the synthesis of this compound, there is a significant focus on optimizing the synthetic pathways to improve efficiency and reduce costs. bvda.com

One approach to optimization is the development of shorter synthetic routes, such as the patented method using o-dimethyl ether as a starting material, which is claimed to have advantages of a short route, short reaction time, and simple operation. google.com The development of more efficient catalytic systems can also contribute to cost-effectiveness by reducing reaction times, lowering energy consumption, and potentially allowing for the use of milder reaction conditions.

Chemical Reactivity and Derivatization

Types of Chemical Reactions Undertaken by 5,6-Dimethoxy-1,2-indanedione

The reactivity of this compound can be categorized into several key reaction types, including oxidation, reduction, and nucleophilic substitution.

The aromatic ring of this compound, being a dimethoxybenzene derivative, is related to catechol structures which are known to undergo oxidation to form highly reactive o-quinones. acs.orgnih.govrsc.orgrsc.org This transformation typically involves the oxidation of hydroxyl groups, which could be formed by the demethylation of the methoxy (B1213986) groups under certain conditions. The oxidation of catechols can be achieved using various chemical oxidants (like sodium periodate) or enzymatic systems. nih.gov The resulting quinone is a highly electrophilic species, susceptible to further reactions. nih.gov

The general transformation of a catechol to an o-quinone is a two-electron, two-proton process. rsc.org While direct oxidation of the methoxy groups is not typical, oxidative demethylation can occur, leading to a catechol intermediate which is then readily oxidized. The presence of the electron-donating groups on the aromatic ring facilitates this oxidation process.

Table 1: Oxidation of Catechol Derivatives

Starting Material Oxidizing Agent Product Reference
Catechol Sodium Periodate o-Benzoquinone nih.gov
3,5-di-tert-butylcatechol K₃[Fe(CN)₆] 3,5-di-tert-butyl-o-benzoquinone acs.org
Plant Phenolics (e.g., Chlorogenic Acid) Enzymatic (Polyphenol Oxidase) Corresponding Quinones acs.org

The vicinal diketone functionality of this compound is susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce aldehydes and ketones to their corresponding alcohols. quizlet.commasterorganicchemistry.comchemguide.co.uk In the case of a 1,2-diketone such as this compound, reduction with sodium borohydride would be expected to yield the corresponding 1,2-diol (5,6-dimethoxy-1,2-indanediol).

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbons. chemguide.co.uk This process typically occurs in two successive steps, reducing each ketone group to a hydroxyl group. The stereochemical outcome of this reduction can result in different diastereomers of the diol.

Table 2: Reduction of Diketones

Starting Material Reducing Agent Product Reference
Benzil (1,2-diphenylethanedione) Sodium Borohydride Hydrobenzoin (1,2-diphenyl-1,2-ethanediol) quizlet.com
α-Diketones Sodium Borohydride / wet SiO₂ Vicinal Diols scielo.br
Ketones Sodium Borohydride Secondary Alcohols masterorganicchemistry.com

The methoxy groups attached to the aromatic ring of this compound can potentially be displaced via nucleophilic aromatic substitution (SₙAr). nih.govbyjus.comwikipedia.org In SₙAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For a methoxy group to act as a leaving group, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com The 1,2-dicarbonyl system of the indanedione structure does exert an electron-withdrawing effect on the fused benzene (B151609) ring, which could facilitate such a substitution.

For instance, studies on 2,4-dimethoxynitrobenzene have shown that a methoxy group can be displaced by a nucleophile like t-butoxide under specific reaction conditions. nih.gov This suggests that under appropriate conditions, the methoxy groups of this compound could be substituted by various nucleophiles.

Reaction Mechanisms with Amino Acids in Latent Prints

One of the most significant applications of this compound is in the field of forensic science for the development of latent fingerprints on porous surfaces. nauss.edu.sa This application hinges on its reaction with the amino acids present in fingerprint residue.

The reaction between 1,2-indanediones and α-amino acids is analogous to the well-known ninhydrin (B49086) reaction and is understood to proceed via a Strecker degradation pathway. researchgate.net The process begins with the formation of an imine between the amino acid and one of the carbonyl groups of the indanedione. This is followed by decarboxylation and hydrolysis to yield an intermediate, 2-amino-1-indanone. This intermediate then reacts with a second molecule of 1,2-indanedione.

The final product is a highly fluorescent compound, often referred to as "Joullié's Pink". nauss.edu.saresearchgate.net The dimethoxy substitution on the aromatic ring of this compound has been shown to produce a particularly strong fluorescence, often superior to that of the unsubstituted 1,2-indanedione or another common fingerprint reagent, DFO. nauss.edu.sa The fluorescence intensity of the product can vary depending on the specific amino acid involved in the reaction. nih.gov

The fluorescence of the product formed from the reaction of 1,2-indanediones with amino acids can be significantly enhanced by post-treatment with zinc salts, such as zinc chloride (ZnCl₂). researchgate.netnih.govcanberra.edu.aubvda.com Research has confirmed that zinc(II) ions act as a Lewis acid catalyst in this reaction. nih.govcanberra.edu.au

A Lewis acid is an electron-pair acceptor. wikipedia.org In this context, the Zn²⁺ ion coordinates with the reaction intermediate, stabilizing it during a key rate-limiting hydrolysis step. nih.govcanberra.edu.au This catalytic action not only accelerates the reaction but also directs it towards the formation of the desired highly luminescent product, Joullié's Pink. nih.gov The formation of this zinc complex results in a product with enhanced fluorescence intensity compared to the product formed in the absence of the zinc salt. nauss.edu.saresearchgate.net

Influence of Humidity on Reaction Products

The reaction between this compound and amino acids, a cornerstone of its application in latent fingerprint detection, is profoundly influenced by ambient humidity. Research has consistently shown that higher humidity levels are beneficial for the formation of the desired fluorescent product, often referred to as Joullié's Pink.

Anecdotal evidence from forensic practitioners and controlled studies have highlighted that the reaction is highly susceptible to the amount of moisture in the environment. chinjmap.comforensicresources.org In environments with low humidity, the development of fluorescent prints is often suboptimal. researchgate.net Conversely, high humidity conditions, typically above 70% relative humidity, lead to excellent results. researchgate.net

The mechanism behind this observation lies in the role of water in the reaction pathway. A key step in the formation of the fluorescent product is a rate-limiting hydrolysis. forensicresources.org Water molecules are believed to facilitate this step, leading to a more efficient reaction and stronger fluorescence.

To counteract the negative effects of low humidity, zinc chloride is often added to the this compound formulation. forensicresources.org Zinc(II) ions act as a Lewis acid catalyst, stabilizing a crucial intermediate during the hydrolysis step. forensicresources.org This catalytic action significantly improves the color and luminescence of the developed prints under dry conditions, making the reagent more robust and reliable across a range of environmental settings. chinjmap.comforensicresources.org While the addition of zinc chloride has a negligible effect in humid environments where sufficient water is already present to facilitate the reaction, it is a critical component for consistent performance in drier conditions. forensicresources.org

Table 1: Influence of Humidity and Additives on Reaction Outcome

ConditionObserved OutcomeChemical Rationale
High Humidity Strong fluorescence of the reaction product.Water molecules facilitate the rate-limiting hydrolysis step in the reaction pathway.
Low Humidity Weak or no fluorescence of the reaction product.Insufficient water molecules to efficiently drive the hydrolysis step.
Low Humidity with Zinc Chloride Improved fluorescence compared to low humidity without the additive.Zinc(II) ions act as a Lewis acid catalyst, stabilizing a key intermediate in the hydrolysis step. forensicresources.org

Formation of Oligomers and Degradation Pathways

Under certain conditions, the reaction of this compound can lead to the formation of undesirable, non-fluorescent products through oligomerization. When the reaction between the initial fluorescent product (Joullié's Pink) and unreacted this compound molecules proceeds for an extended period, it can result in the formation of brown-colored oligomers. researchgate.net This underscores the importance of controlling reaction times to optimize the yield of the desired fluorescent monomeric product.

In addition to oligomerization, this compound can undergo degradation, primarily through photochemical pathways. The compound is known to be susceptible to photochemical reactions upon exposure to sunlight. researchgate.net This light sensitivity can lead to the degradation of the molecule, reducing its efficacy as a fingerprint developing reagent. Therefore, it is recommended to store solutions of this compound in dark containers to prevent photodegradation and maintain their stability over time. researchgate.net While the specific mechanisms of thermal degradation are not extensively detailed in the available literature, the general instability of complex organic molecules at elevated temperatures suggests that this could also be a potential degradation pathway.

Derivatization Strategies for Modified Properties and Applications

The modification of the this compound structure through derivatization offers a promising avenue for tailoring its properties for specific applications, extending its utility beyond its primary role in forensic science.

One notable example involves the synthesis of novel derivatives of 5,6-dimethoxy-1-indanone (B192829), a precursor to this compound. By coupling this precursor with substituted pyridine, researchers have successfully created a new class of compounds with potential antimicrobial activity. This strategy highlights the potential of using the indanone scaffold as a building block for the development of new therapeutic agents.

Another derivatization approach focuses on modifying the formulation of the reagent to improve its performance on challenging substrates. For instance, the inclusion of polyvinylpyrrolidone (B124986) (PVP) in a this compound solution has been shown to enhance the detection of latent fingermarks on thermal paper. annexpublishers.co This method reduces the dark staining often produced by conventional techniques on the thermosensitive side of the paper, leading to fluorescent fingermarks with sharp lines and high contrast. annexpublishers.co This formulation strategy, while not a direct chemical modification of the indanedione molecule itself, represents a form of derivatization of the application to achieve modified and improved properties.

These examples demonstrate the versatility of the this compound framework for the development of new molecules and formulations with tailored functionalities for a range of scientific and practical applications.

Advanced Applications in Forensic Science

Latent Fingerprint Detection on Porous Surfaces

5,6-Dimethoxy-1,2-indanedione is a chemical reagent utilized in forensic science for the development of latent fingerprints on porous substrates such as paper and cardboard. nih.govsemanticscholar.orgresearchgate.net This compound reacts with the amino acid constituents of fingerprint residue to produce a fluorescent pink or purple product, often referred to as Joullie's Pink. semanticscholar.org Its application has been shown to yield clear and stable fluorescent prints, making it a valuable tool in forensic investigations. semanticscholar.org

Research has demonstrated that this compound can offer superior luminescence compared to other established reagents like DFO (1,8-diazafluoren-9-one), particularly when subjected to certain enhancement techniques. nih.govsemanticscholar.orgresearchgate.net The effectiveness of this compound is, however, contingent on a variety of factors, including the specific formulation of the reagent, the method of application, and the environmental conditions during development. bohrium.combvda.com

Formulation Optimization for Enhanced Performance

The efficacy of this compound in revealing latent fingerprints is significantly influenced by the composition of its formulation. Key components such as polymers, solvents, and metallic salts play crucial roles in the quality of the developed prints.

Polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer, has been incorporated into this compound formulations to improve the detection of latent fingermarks, especially on problematic surfaces like thermal paper. semanticscholar.organnexpublishers.co The inclusion of PVP can mitigate the dark staining that often occurs on the thermosensitive side of such papers when treated with conventional reagents. semanticscholar.organnexpublishers.co This results in developed fingerprints with sharp lines and high contrast against the background. semanticscholar.organnexpublishers.co

Studies have shown that a mixture of this compound with a PVP solution can prevent background coloration, allowing the fluorescent fingermarks to be clearly visualized. semanticscholar.organnexpublishers.co Research to determine the ideal concentration of PVP in these formulations found that an optimal ratio of the 1,2-IND/Zn solution to PVP is 1.0:0.4, with the PVP concentration at 8%. nih.gov Further optimization has indicated that the best concentration of PVP in an ethanol (B145695) solution is around 5%. semanticscholar.org

The table below summarizes the findings on the optimal ratio of this compound solution to PVP in an ethanol solution.

This compound Solution (v/v)PVP in Ethanol Solution (v/v)Resultant Quality
17.5Optimal
110Sub-optimal
15Sub-optimal

This table is interactive. You can sort and filter the data by clicking on the headers.

The choice of carrier solvent in the this compound formulation has a pronounced effect on the quality of the developed fingerprints. nih.govsemanticscholar.orgresearchgate.net Different solvents can influence the solubility of the reagent, its interaction with the substrate, and the ultimate clarity and fluorescence of the prints.

In early evaluations, Arklone was used as a carrier solvent, and it was found that in this medium, this compound developed prints with superior luminescence compared to those developed with DFO. nih.govsemanticscholar.orgresearchgate.net Another commonly used solvent is HFE-7100, which has also been shown to be effective, particularly when combined with post-treatment processes. nih.govsemanticscholar.orgresearchgate.net Formulations based on HFE-7100 are prevalent, with one study noting that both their acidic and neutral 1,2-indanedione formulations utilize this solvent. nih.govresearchgate.net

The inclusion of other solvents like ethyl acetate (B1210297) and acetic acid is also critical. A typical preparation involves dissolving this compound in a mixture of ethyl acetate and acetic acid before being mixed with a zinc chloride solution and a primary carrier solvent like petroleum ether. annexpublishers.co Research has indicated that for 1,2-indanedione, a formulation in HFE-7100 solvent containing 7% ethyl acetate, but without acetic acid, can yield the best results. acs.org

The following table outlines the impact of different solvent systems on fingerprint development with indanediones.

Carrier SolventAdditivesObserved Impact on Print Quality
Arklone-Superior luminescence compared to DFO. nih.govsemanticscholar.orgresearchgate.net
HFE-7100Ethyl acetate, Acetic acidEffective development, common in operational formulations. nih.govsemanticscholar.orgresearchgate.netnih.govresearchgate.net
HFE-71007% Ethyl acetate (no acetic acid)Reported to produce the best results for 1,2-indanedione. acs.org
Petroleum EtherEthyl acetate, Acetic acid, Zinc chloride solutionUsed as a primary carrier in some optimized formulations. annexpublishers.co

This table is interactive. You can sort and filter the data by clicking on the headers.

The fluorescence of fingerprints developed with this compound can be significantly enhanced through the use of zinc chloride. nih.govsemanticscholar.orgresearchgate.net This can be applied either as a post-treatment step or by incorporating the zinc salt directly into the working solution. nih.govsemanticscholar.orgresearchgate.netrsc.org

Post-treatment with a zinc salt solution after development with this compound has been shown to improve the luminescence of the resulting prints. nih.govsemanticscholar.orgresearchgate.net The process of cooling with liquid nitrogen following zinc salt treatment can further enhance this effect. nih.govsemanticscholar.orgresearchgate.net

Alternatively, including zinc chloride directly within the this compound formulation creates a one-step process that can yield brightly fluorescent prints. rsc.org Research has indicated that the presence of zinc(II) ions acts as a Lewis acid catalyst, which stabilizes a key intermediate during a rate-limiting hydrolysis step in the reaction between the indanedione and amino acids. nauss.edu.sa This catalytic action improves both the color and luminescence of the developed fingermarks, particularly under dry conditions. nauss.edu.sa However, the beneficial effect of zinc chloride appears to be negligible when fingerprints are treated in humid environments. nauss.edu.sa

The table below summarizes the effects of zinc chloride on fingerprint development.

Treatment MethodConditionsOutcome
Zinc Chloride Post-TreatmentFollowed by cooling with liquid nitrogenSuperior luminescence compared to DFO. nih.govsemanticscholar.orgresearchgate.net
Zinc Chloride In-SolutionDry conditionsSignificantly improved color and luminescence. nauss.edu.sa
Zinc Chloride In-SolutionHumid environmentsNegligible effect on print quality. nauss.edu.sa

This table is interactive. You can sort and filter the data by clicking on the headers.

The application of heat is a critical step in the development of latent fingerprints with this compound, as it accelerates the reaction with amino acids. The temperature and duration of heating must be carefully controlled to achieve optimal results.

Studies have shown that using a heat press set at 165°C for 10 seconds provides the best initial color and the most intense luminescence for prints treated with 1,2-indanedione. bohrium.comresearchgate.net Another effective method involves using an oven at 100°C for 10 to 20 minutes. bvda.com It is important to allow the treated item to air-dry completely before applying heat.

Over-development can occur with strong fingermarks if the heating conditions are too intense, which can lead to the friction ridges becoming so heavily developed that they are unidentifiable. bohrium.com Therefore, for well-defined prints, reducing either the heating time or temperature may be necessary to prevent this. bohrium.com

The following table presents a summary of recommended heating conditions for fingerprint development.

Heating MethodTemperatureDuration
Heat Press165°C10 seconds
Oven100°C10 - 20 minutes

This table is interactive. You can sort and filter the data by clicking on the headers.

Environmental conditions, particularly humidity, play a significant role in the effectiveness of 1,2-indanedione reagents. The reaction between 1,2-indanedione and the amino acids present in latent fingerprint deposits is highly susceptible to the level of ambient humidity. nauss.edu.sa

For standard 1,2-indanedione formulations, the presence of relative humidity is crucial for performance. bohrium.com However, for formulations that include zinc chloride (IND-Zn), the development process is independent of the presence of relative humidity. bohrium.com This is because the zinc ions act as a catalyst, facilitating the reaction even in dry conditions. nauss.edu.sa In humid environments, the catalytic effect of zinc chloride on the development of fingermarks is minimal. nauss.edu.sa

Sensitivity and Detection Limits

This compound has demonstrated high sensitivity as a reagent for visualizing latent fingerprints on porous surfaces. Research indicates that this compound, along with its unsubstituted counterpart, possesses lower detection limits for the amino acid glycine (B1666218) when compared to other common reagents like DFO and ninhydrin (B49086) asme.orgnih.govresearchgate.net. One study quantified the limit of detection for this compound as 7.6 × 10⁻⁵ mg/mL nauss.edu.sa.

The sensitivity of this reagent is largely attributed to the strong fluorescence of the reaction product it forms with amino acids bvda.com. The fluorescence produced by this compound is noted to be comparable to the best ninhydrin analogs slideshare.net. Furthermore, its sensitivity can be significantly amplified through post-treatment with a zinc salt solution, which enhances the luminescence of the developed fingerprints nauss.edu.saslideshare.net.

Specificity Towards Amino Acid Components in Eccrine Sweat

The primary mechanism for latent fingerprint development by this compound is its reaction with the amino acid constituents of eccrine sweat residue cbdiai.orgforensicresources.orgforensicresources.orgnih.gov. Eccrine sweat contains a variety of amino acids, and this reagent is highly sensitive to them, forming a fluorescent product that allows for the visualization of friction ridge detail nauss.edu.saresearchgate.net.

Studies have investigated the reaction of 1,2-indanediones with numerous individual amino acids found in fingerprint deposits researchgate.netnih.gov. The intensity of the resulting fluorescence can vary depending on the specific amino acid it reacts with, although the peak fluorescence wavelength remains relatively consistent researchgate.netnih.gov. This high specificity and reactivity with amino acids are fundamental to its effectiveness as a fingerprint development reagent nih.gov.

Visualization Techniques and Light Sources

The product formed from the reaction between this compound and amino acids is highly fluorescent, enabling clear visualization with appropriate light sources and filters. The optimal excitation wavelength for viewing the developed prints is in the green light region of the spectrum, specifically around 530 nm to 535 nm bvda.comslideshare.net.

For observation, forensic examiners typically use dark orange or orange-red barrier filters or goggles slideshare.netcbdiai.org. This technique enhances the contrast between the fluorescent ridges and the substrate background. The resulting fluorescence is often described as yellow cbdiai.orgforensicresources.org.

Several enhancement techniques can be employed to improve the visibility of prints developed with this compound. Post-treatment with a zinc chloride solution is a common method that has been shown to significantly enhance the intensity and sensitivity of the fluorescence nauss.edu.sacbdiai.org. Another technique involves cooling the treated surface with liquid nitrogen, which can also improve the luminescence of the developed prints asme.orgnih.govresearchgate.net. On challenging surfaces like thermal paper, using the reagent in a solution with polyvinylpyrrolidone (PVP) has been shown to minimize background staining and improve the clarity of the fluorescent prints under 535 nm excitation slideshare.net.

ParameterTechnique/WavelengthSource
Excitation Wavelength Green Light (~530-535 nm) bvda.comslideshare.net
Barrier Filter Orange / Red / Orange-Red slideshare.netcbdiai.org
Observed Fluorescence Yellow cbdiai.orgforensicresources.org
Enhancement Methods Zinc Salt Treatment, Cooling (Liquid N₂) asme.orgnih.govresearchgate.netnauss.edu.sacbdiai.org

Comparison with Established Latent Fingerprint Reagents

The performance of this compound has been extensively evaluated against other well-established reagents used in forensic science for the development of latent prints on porous surfaces.

Versus Ninhydrin and its Analogs

Compared to ninhydrin, this compound offers the significant advantage of producing a fluorescent product. While ninhydrin develops strong purple-colored prints (Ruhemann's purple), the reaction product is not inherently fluorescent without secondary treatments. The fluorescence of prints developed with this compound is considered comparable to that of the best fluorescent ninhydrin analogs slideshare.net. However, the visible pink color produced by 1,2-indanediones is generally lighter than the color developed by ninhydrin bvda.com. Studies on the reactivity of these compounds show that the difference in amino acid consumption between 1,2-indanedione and ninhydrin is less pronounced than that between DFO and ninhydrin, suggesting the importance of using these reagents in sequence for optimal evidence recovery nih.gov.

Versus DFO (1,8-diazafluoren-9-one)

Multiple studies have concluded that this compound develops fingerprints that exhibit superior luminescence compared to those developed with DFO asme.orgnih.govresearchgate.netbvda.com. This enhanced fluorescence is particularly evident when specific carrier solvents are used or when the prints undergo post-treatment with zinc salts asme.orgnih.govresearchgate.net. In some cases, this compound was found to produce strong fluorescence comparable to DFO even without any zinc salt treatment nauss.edu.sa. The fluorescence of prints developed with 1,2-indanediones is often described as stronger than that from DFO bvda.com. This superior performance has led to suggestions that, with further optimization, 1,2-indanediones could potentially supersede DFO as a primary method for latent print detection on porous surfaces asme.orgnih.govresearchgate.net.

Versus 1,2-Indanedione (Unsubstituted)

Both unsubstituted 1,2-indanedione and its 5,6-dimethoxy derivative are highly effective fluorogenic reagents for latent print development astm.org. However, research has indicated that this compound is the most effective compound among the indanedione derivatives, producing exceptionally strong fluorescence nauss.edu.sa. A practical disadvantage of the 5,6-dimethoxy variant is its lower solubility in the nonpolar solvents typically used in fingerprint laboratories, which can present a challenge in formulation bvda.com.

ReagentKey AdvantagesKey Disadvantages
This compound Superior fluorescence to DFO; High sensitivity asme.orgbvda.com.Low solubility in some solvents bvda.com.
Ninhydrin Develops strong color bvda.com.Product is not inherently fluorescent nih.gov.
DFO Produces fluorescent prints publicsafety.gc.ca.Weaker fluorescence than this compound asme.orgbvda.com.
1,2-Indanedione (Unsubstituted) Good fluorescence and solubility bvda.comastm.org.Generally less fluorescent than the 5,6-dimethoxy derivative nauss.edu.sa.
Comparative Performance Metrics (e.g., luminescence, contrast, background staining)

The performance of this compound is often benchmarked against other established amino acid reagents, such as 1,8-Diazafluoren-9-one (B1298732) (DFO) and ninhydrin. Research indicates that this compound offers superior luminescence compared to DFO, which is a significant advantage for detecting faint or aged fingerprints. nih.govresearchgate.net The fluorescence of prints developed with this compound can be further enhanced by the subsequent application of a zinc nitrate (B79036) or zinc chloride solution. researchgate.net

ReagentLuminescenceContrastBackground Staining
This compound Superior to DFOHigh (especially with PVP)Low (with PVP)
DFO GoodModerateCan be problematic
Ninhydrin Requires post-treatment for fluorescenceGood color developmentCan cause background discoloration

Application on Challenging Substrates (e.g., thermal paper)

Thermal paper, commonly used for receipts and tickets, presents a significant challenge for latent print development. Conventional techniques involving polar organic solvents, such as those used with ninhydrin or DFO, often cause the thermosensitive side of the paper to turn black, obscuring any developed fingerprints. annexpublishers.co

A novel method utilizing this compound in combination with polyvinylpyrrolidone (PVP) has been developed to overcome this issue. The inclusion of PVP in the formulation prevents the dark staining of the thermal paper's surface. annexpublishers.co This allows for the development of fluorescent fingerprints with sharp lines and high contrast, without interference from background discoloration. annexpublishers.co The developed prints can be visualized effectively using an excitation wavelength in the region of 535 nm and viewed through an orange-red filter. annexpublishers.co This technique provides a simple and effective method for latent fingerprint detection on this otherwise problematic substrate. annexpublishers.co

Sequential Processing with Other Reagents

In forensic casework, it is common to use a sequence of reagents to maximize the chances of fingerprint recovery. The integration of this compound (often as a formulation with zinc, IND-Zn) into such sequences has been a subject of study.

Research has explored sequential processing workflows such as:

IND-Zn followed by ninhydrin and then Physical Developer (PD).

DFO followed by ninhydrin and then PD.

These studies aim to determine the optimal order of reagent application to ensure that one process does not detrimentally affect the subsequent ones. The choice of sequence can depend on the specific substrate and the desired outcome (e.g., color development versus fluorescence). For instance, using an indanedione formulation first can provide the opportunity to capture a fluorescent image before proceeding with colorimetric development using ninhydrin.

Broader Forensic Applications Beyond Fingerprinting

Currently, the documented forensic applications of this compound are predominantly centered on the development of latent fingerprints. While its reaction with amino acids is the basis for its effectiveness in this area, extensive research into other forensic applications has not been widely published.

One study has explored the potential of using the fluorescence intensity of the reaction product of 1,2-indanedione with amino acids in fingerprint residue for gender determination. This is based on the principle that females tend to have a higher concentration of amino acids in their sweat. However, this application is still fundamentally tied to the analysis of fingerprint residue.

As of now, there is no significant body of research detailing the use of this compound in other forensic disciplines such as trace evidence analysis, document examination, or forensic biology outside the context of fingerprint visualization.

Biological Activity and Biochemical Interactions

Mechanism of Action and Primary Biological Targets

The primary mechanism of action for 5,6-Dimethoxy-1,2-indanedione, much like its parent compound 1,2-indanedione, is its reaction with amino acids. nauss.edu.sanih.gov This reactivity has established its role almost exclusively in the field of forensic science for the development of latent fingerprints on porous surfaces. nauss.edu.saresearchgate.net The primary biological targets of this compound are the amino acid residues present in the eccrine and sebaceous secretions that constitute a fingerprint. nauss.edu.sacbdiai.org

The reaction is analogous to the well-known ninhydrin (B49086) reaction. This compound acts as a powerful fluorogenic reagent, reacting with the primary amine group of amino acids. nih.gov This interaction leads to the formation of a colored and, more importantly, a highly fluorescent product. bvda.comnih.gov Investigations into the reaction mechanism have identified the formation of reaction intermediates, specifically C-N-C 1,3-dipoles derived from imines, which can be trapped with dipolarophiles. nih.gov This confirms a complex reaction pathway that ultimately results in a stable, fluorescent compound.

Interaction with Amino Acids and Formation of Fluorescent Derivatives

The interaction between this compound and amino acids is a key attribute exploited for chemical imaging. When applied to a latent fingerprint, the compound reacts with the amino acid deposits, initially forming a pale pink or purple colored product sometimes referred to as "Joullié's Pink". nauss.edu.sabvda.com

While this initial colored product can be visible, the principal advantage of using 1,2-indanedione derivatives is the strong fluorescence of the resulting derivative. researchgate.netnih.gov this compound is particularly effective, producing a very strong fluorescence that is comparable or superior to other reagents like 1,8-diazafluoren-9-one (B1298732) (DFO). nauss.edu.sabvda.com The fluorescence intensity is dependent on the specific amino acid it reacts with, although the peak emission wavelength does not significantly change. nih.gov

The luminescence of these derivatives can be significantly enhanced through post-treatment with metal salts, most commonly zinc chloride (ZnCl₂). researchgate.netcbdiai.org The zinc salt coordinates with the reaction product, forming a complex that exhibits more intense fluorescence. researchgate.net This enhancement is crucial for visualizing weak or aged fingerprints. The developed prints fluoresce strongly under green light (optimal excitation around 530 nm) and are viewed through orange or red filters. cbdiai.orgbvda.com

Fluorescence Characteristics of Amino Acid Derivatives
ReagentExcitation Wavelength (nm)Emission Wavelength (nm)EnhancementObserved Color
This compound~530 (Green Light)515 - 570Superior fluorescence compared to DFOYellow Fluorescence
This compound with Zinc Salt~530 (Green Light)515 - 570Further enhanced sensitivity and fluorescenceStrong Yellow Fluorescence

Biochemical Properties and Effects on Biological Systems

The defining biochemical property of this compound is its high sensitivity towards amino acids, which allows it to detect minute traces present in fingerprint residues. nauss.edu.sa Studies have shown that 1,2-indanedione derivatives have lower detection limits for amino acids like glycine (B1666218) compared to other reagents. bvda.com

Beyond its intended reactivity with amino acid residues for forensic applications, the broader effects of 1,2-indanedione derivatives on biological systems are not extensively studied. However, research has been conducted on the effect of its parent compound, 1,2-indanedione, on the viability of subsequent DNA analysis from the same biological sample. nih.gov A key study found that treating samples with a 1,2-indanedione formulation did not adversely affect the extraction and subsequent amplification of Short Tandem Repeats (STRs) for DNA profiling. nih.gov No significant differences were observed between the STR profiles obtained from treated and untreated samples. nih.gov However, this study also noted that the ability to recover DNA was time-dependent, with no DNA being recoverable six days after the indanedione treatment. nih.gov This suggests that while the initial chemical treatment is not destructive to the DNA molecule itself, subsequent degradation pathways may be accelerated, underscoring the need for prompt DNA extraction after fingerprint development. nih.gov

Comparative Analysis with Compounds Used in Medicinal Chemistry (e.g., 5,6-Dichloro-1,3-indanedione)

A comparative analysis reveals a significant divergence in biological activity based on the core chemical scaffold of the indanedione molecule. While this compound's activity is centered on its reaction with amino acids, derivatives of the isomeric 1,3-indanedione scaffold, such as 5,6-Dichloro-1,3-indanedione, are explored for entirely different biological applications. nih.govresearchgate.net

The 1,3-indanedione moiety is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a wide range of activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netijpsr.com A prominent class of 1,3-indanedione derivatives functions as anticoagulants by acting as Vitamin K antagonists. wikipedia.orgdrugbank.com

The mechanism of these anticoagulant drugs, such as Anisindione, is fundamentally different from the amino acid reactivity of 1,2-indanediones. They inhibit the enzyme Vitamin K epoxide reductase. drugbank.com This inhibition prevents the regeneration of reduced Vitamin K, which is a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X in the liver. drugbank.com Without this modification, the clotting factors are inactive, leading to a decrease in blood coagulability.

This stark contrast in biological activity and mechanism of action highlights the critical importance of the carbonyl group arrangement. The vicinal diketone structure of 1,2-indanedione is electrophilic and perfectly suited for the condensation reaction with primary amines of amino acids. nih.gov Conversely, the 1,3-indanedione structure contains a reactive methylene (B1212753) group positioned between two carbonyls (a β-dicarbonyl system), which imparts a different set of chemical properties, making its derivatives suitable for roles like enzyme inhibition rather than amino acid detection. wikipedia.org

Comparative Analysis of Indanedione Scaffolds
Compound ClassExampleCore ScaffoldPrimary Biological ActivityMechanism of Action
1,2-Indanedione DerivativeThis compound1,2-IndanedioneFluorogenic reaction with amino acidsCondensation with primary amines to form fluorescent derivatives
1,3-Indanedione DerivativeAnisindione1,3-IndanedioneAnticoagulantInhibition of Vitamin K epoxide reductase

Spectroscopic and Computational Studies

Spectroscopic Characterization

The spectroscopic analysis of 5,6-dimethoxy-1,2-indanedione is crucial for understanding its utility, particularly in the field of forensic science for the detection of latent fingerprints. Its reaction with amino acids yields a product with distinct luminescent properties.

Luminescence Properties and Quantum Yield

The reaction of this compound with amino acids results in the formation of a highly fluorescent product, often referred to as Joullié's Pink. This product exhibits strong luminescence, which is a key characteristic for its application. nauss.edu.sa

Studies have consistently shown that this compound produces a very strong fluorescence, which is considered superior to that of other established reagents like 1,8-diazafluoren-9-one (B1298732) (DFO). nauss.edu.sabvda.com The luminescence of the developed prints can be further enhanced by treatment with zinc salts. nauss.edu.sa Specifically, the use of this compound, followed by zinc salt treatment, results in a significant enhancement of the sensitivity and fluorescence of the developed prints. nauss.edu.sa

In comparative studies, this compound demonstrated superior luminescence to DFO under certain conditions. For instance, when used with the carrier solvent Arklone, it displayed superior luminescence. researchgate.netnih.gov Furthermore, in HFE 7100, both 1,2-indanedione and its 5,6-dimethoxy derivative showed superior luminescence to DFO after treatment with a zinc salt and cooling with liquid nitrogen. researchgate.netnih.gov

Compound/ConditionRelative Luminescence IntensityEnhancement Factors
This compoundStrongSuperior to DFO
This compound + Zinc SaltVery StrongEnhanced sensitivity and fluorescence
This compound in ArkloneSuperiorCompared to DFO
This compound in HFE 7100 + Zinc Salt + Liquid N2SuperiorCompared to DFO

Computational Modeling of Reactivity and Electronic Structure

Computational studies provide valuable insights into the reaction mechanisms and structure-activity relationships of chemical compounds.

Theoretical Studies on Reaction Mechanisms

The reaction between 1,2-indanediones and amino acids has been a subject of investigation to understand the formation of the colored and fluorescent products. The proposed mechanism involves the interaction of the indanedione with the amino acid to form an intermediate, which then leads to the final fluorescent species. nauss.edu.sa Investigations into the reaction mechanisms of 1,2-indanediones with amino acids have confirmed the structures of the colored and fluorescent species formed. nih.gov

While detailed computational studies specifically focused on this compound are limited in the available literature, a computational study on the interaction of the parent compound, 1,2-indanedione, with amphetamine in the presence of the amino acid alanine (B10760859) has been conducted. This study utilized computational methods to investigate the binding effect and subsequent detection possibilities. nih.gov The results indicated that the binding energies were enhanced in the presence of the amino acid. nih.gov Such studies, while not directly on the target compound of this article, provide a framework for understanding the molecular interactions at play.

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of 1,2-indanedione derivatives and their reactivity and fluorescence is a critical area of study. It has been observed that substitutions on the aromatic ring of the 1,2-indanedione molecule can significantly influence the fluorescence of the resulting product.

Q & A

Q. What is the primary application of 5,6-dimethoxy-1,2-indanedione in forensic science, and how does its mechanism differ from traditional reagents like ninhydrin or DFO?

this compound is primarily used to detect latent fingerprints on porous surfaces. Unlike ninhydrin, which forms purple-colored Ruhemann’s purple upon reaction with amino acids, this compound reacts with eccrine sweat components to produce fluorescent derivatives. The methoxy groups enhance fluorescence intensity and stability, particularly after secondary treatment with zinc chloride, which increases quantum yield compared to DFO .

Q. Methodological Insight :

  • Protocol : Dissolve 50 mg of this compound in methanol/methylene chloride (1:25 ratio) and apply to porous substrates. Post-treatment with zinc nitrate (0.5% in ethanol) enhances fluorescence under green light (505–555 nm).
  • Key Variables : Humidity (60–80%) and heat (100°C for 10–20 minutes) optimize reaction kinetics .

Q. What evidence supports the superior sensitivity of this compound over DFO for aged or degraded fingerprints?

Comparative studies on porous surfaces (e.g., paper, cardboard) show that this compound produces stronger fluorescence with less background interference than DFO. This is attributed to its higher molar absorptivity and stability under ambient storage conditions. For example, Roux et al. (2000) demonstrated a 30% increase in ridge detail recovery for prints aged >1 year .

Q. Methodological Insight :

  • Validation : Use split-sample designs to compare detection rates on substrates aged under controlled conditions (e.g., 25°C, 50% humidity). Quantify fluorescence intensity via spectrophotometry or digital image analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different substrates (e.g., thermal paper vs. standard paper)?

Contradictions arise from substrate-specific interactions. Thermal paper contains bisphenol A, which inhibits indanedione-amino acid reactions. Fitzi et al. (2014) proposed pre-treatment with hexane to remove interfering coatings, followed by indanedione application .

Q. Methodological Insight :

  • Experimental Design :
    • Pre-treat thermal paper with hexane (2-minute immersion).
    • Apply this compound and compare fluorescence intensity with untreated controls.
    • Use HPLC-MS to identify residual inhibitors post-pre-treatment .

Q. What solvent systems optimize this compound’s performance on non-porous or semi-porous surfaces?

Traditional methanol-based formulations underperform on non-porous surfaces due to rapid solvent evaporation. Olszowska et al. (2018) demonstrated that using heptane as a carrier solvent slows evaporation, allowing prolonged reagent-substrate interaction. This increased detection rates by 40% on polymer banknotes .

Q. Methodological Insight :

  • Formulation : Prepare 0.2% w/v this compound in heptane:ethanol (3:1).
  • Validation : Test on silicone-based substrates and quantify residue via gas chromatography .

Q. How does the zinc chloride post-treatment step affect the quantum yield of this compound, and what are the risks of over-treatment?

Zinc chloride stabilizes the indanedione-amino acid complex, increasing fluorescence quantum yield by 2.5-fold. However, excessive zinc concentrations (>1% w/v) cause quenching due to aggregation-induced emission (AIE) effects. Almog et al. (2001) recommended iterative dilution tests to identify optimal zinc concentrations for specific substrates .

Q. Methodological Insight :

  • Protocol : Apply zinc nitrate in ethanol (0.1–1% w/v) incrementally and measure fluorescence decay using time-resolved spectroscopy .

Q. What structural modifications to 1,2-indanedione derivatives improve compatibility with DNA recovery methods?

Methoxy groups in this compound reduce DNA degradation compared to halogenated analogues. Roux et al. (1999) found that its neutral pH formulation preserves DNA integrity, enabling subsequent STR analysis. For further optimization, substitute methoxy groups with hydrophilic moieties (e.g., hydroxyl) to reduce organic solvent use .

Q. Methodological Insight :

  • Synthetic Route : Modify the indanedione backbone via Friedel-Crafts acylation, followed by demethylation to introduce hydroxyl groups. Validate DNA recovery using qPCR .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Variability arises from incomplete methylation during synthesis. Ramotowski et al. (2000) recommended monitoring reaction progress via TLC (Rf = 0.6 in ethyl acetate:hexane 1:4) and purifying intermediates via column chromatography. NMR (¹H and ¹³C) and FTIR (C=O stretch at 1720 cm⁻¹) confirm structural integrity .

Q. Methodological Insight :

  • Quality Control : Implement a two-step purification process (recrystallization + column chromatography) and standardize methylation conditions (60°C, 12 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-1,2-indanedione
Reactant of Route 2
5,6-Dimethoxy-1,2-indanedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.